8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Description
Properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl3F3N4O2/c21-13-1-2-16(14(22)10-13)28-18(31)30-7-8-32-19(30)3-5-29(6-4-19)17-15(23)9-12(11-27-17)20(24,25)26/h1-2,9-11H,3-8H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNKDBRWKUJTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide is a synthetic molecule that belongs to the class of spirocyclic compounds. These compounds have garnered attention due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
- Molecular Formula : C20H18ClF3N4O4
- Molecular Weight : 470.83 g/mol
- CAS Number : Not specifically listed in the search results but related compounds can be found under similar identifiers.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities. The following sections summarize key findings regarding its biological effects.
1. Antimicrobial Activity
A study highlighted the antimicrobial properties of spirocyclic compounds, indicating that derivatives similar to the target compound showed significant antibacterial activity against various strains of bacteria and fungi. For instance, compounds with piperidine structures demonstrated efficacy against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
2. Anti-inflammatory Effects
The anti-inflammatory potential of similar spirocyclic compounds has been documented in several studies. These compounds are believed to inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
3. Anticancer Properties
Preliminary studies suggest that spirocyclic compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. The ability to inhibit tumor growth has been observed in various in vitro models, indicating a promising avenue for cancer therapeutics .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability.
- The pyridine ring is known for its role in biological activity due to its electron-withdrawing properties.
- The spirocyclic structure contributes to the conformational rigidity which is often beneficial for receptor binding.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the trifluoromethyl group and the pyridine moiety enhances the lipophilicity and biological activity of the compound, making it a candidate for further investigation in cancer therapeutics. Studies have shown that modifications to the diazaspiro framework can lead to derivatives that selectively inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against various bacterial and fungal strains. For instance, derivatives of spirocyclic compounds have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The incorporation of halogen substituents like chlorine may enhance antimicrobial potency due to increased membrane permeability.
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a promising candidate for the development of new pesticides. Compounds with similar features have been reported to exhibit insecticidal and herbicidal activities. The trifluoromethyl group is particularly noted for its role in enhancing biological activity against pests while minimizing toxicity to non-target organisms.
Fungicide Activity
Research has indicated that spirocyclic compounds can serve as effective fungicides. The unique structure may interfere with fungal growth mechanisms, making it a potential candidate for agricultural fungicide formulations aimed at protecting crops from fungal diseases.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have shown that variations in substituents on the pyridine ring and modifications to the diazaspiro framework can significantly impact both pharmacological properties and toxicity profiles. This knowledge can guide synthetic efforts to develop more potent derivatives tailored for specific applications.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
3-Benzyl-8-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide (CAS 338963-08-9)
Functional Impact :
- The absence of a benzyl group in the target compound may reduce off-target interactions, a common issue in spirocyclic systems .
7-[(2,3-Difluoro-4-hydroxy-5-iodophenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
| Property | Target Compound | EP 4 374 877 A2 Compound |
|---|---|---|
| Core Structure | 1-Oxa-4,8-diazaspiro[4.5]decane | 6,7-Diazaspiro[4.5]dec-9-ene |
| Substituents | Chloropyridine + dichlorophenyl | Iodophenyl + trifluoromethyl pyrimidine |
| Functional Groups | Carboxamide | Carboxamide + ketone |
Key Differences :
- The EP 4 374 877 A2 compound includes an iodine atom , which is rare in agrochemicals due to cost and stability concerns but may enhance radioimaging applications .
- The trifluoromethyl pyrimidine group in the analog could improve DNA intercalation properties, whereas the target compound’s chloropyridine group is more typical in pesticides .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Structural Insights :
- The target compound’s spirocyclic core offers greater conformational control than the fused imidazo-pyridine system, which is prone to planar stacking interactions .
Q & A
Q. What synthetic pathways are recommended for the target compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including coupling of the pyridinyl and dichlorophenyl moieties with the spirocyclic core. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the carboxamide group to the spiro[4.5]decane backbone.
- Heterocyclic assembly : Introduce the trifluoromethylpyridine group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Optimization : Adjust solvents (polar aprotic solvents like DMF or DMSO), catalysts (Pd for cross-couplings), and temperature (80–120°C) to maximize yield. Reaction monitoring via TLC or HPLC is critical to identify intermediates. Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR spectroscopy : H and C NMR confirm connectivity (e.g., spirocyclic protons at δ 3.5–4.5 ppm, aromatic protons at δ 6.8–8.2 ppm).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm) and amide bonds (N–H at ~3300 cm).
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z calculated for CHClFNO).
- X-ray crystallography : Resolve the spirocyclic geometry and substituent orientation .
Q. What structural features influence bioactivity or physicochemical properties?
- Spirocyclic core : Enhances conformational rigidity, improving target binding.
- Trifluoromethyl group : Increases lipophilicity and metabolic stability.
- Dichlorophenyl moiety : Contributes to π-π stacking interactions in enzyme pockets.
- Carboxamide linker : Facilitates hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can computational chemistry methods optimize synthesis or predict reaction outcomes?
- Reaction path searching : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways.
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures.
- Docking studies : Simulate interactions between the compound and target proteins (e.g., kinase inhibitors) to prioritize derivatives for synthesis. Tools like COMSOL Multiphysics or Gaussian can integrate computational and experimental data for iterative optimization .
Q. What strategies address discrepancies in bioactivity data across studies?
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., purity, assay conditions) causing variability.
- Reproducibility checks : Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
- Meta-analysis : Compare datasets across publications to identify trends or outliers, adjusting for batch effects or solvent artifacts .
Q. How can novel derivatives be designed to explore structure-activity relationships (SAR)?
- Substituent variation : Replace the trifluoromethyl group with cyano or sulfonyl groups to modulate electron-withdrawing effects.
- Scaffold hopping : Modify the spirocyclic core to azaspiro[4.4] or [4.6] systems to test ring size impact.
- Bioisosteric replacement : Exchange the dichlorophenyl group with a benzothiazole or pyrimidine ring. High-throughput screening (HTS) and parallel synthesis (e.g., 96-well plates) enable rapid SAR profiling .
Q. What methodologies are recommended for stability and solubility profiling?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products via LC-MS.
- Solubility assays : Use shake-flask or nephelometry in buffers (pH 1.2–7.4) and co-solvents (DMSO, PEG 400).
- HPLC method development : Optimize gradients and columns (C18 or HILIC) to separate enantiomers or polymorphs .
Data Contradiction Analysis
Q. How should researchers resolve conflicting results in reaction yields or bioactivity?
- Root-cause analysis : Compare reaction protocols (e.g., inert atmosphere vs. ambient conditions) and reagent purity (HPLC-grade vs. technical grade).
- Cross-validation : Repeat experiments in independent labs with standardized protocols.
- Multivariate analysis : Use PCA or PLS to identify hidden variables (e.g., trace metal contaminants in catalysts) affecting outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
